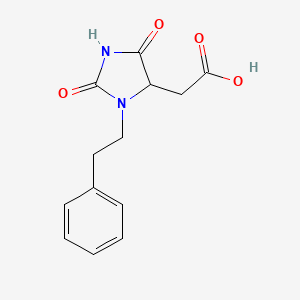

2-(2,5-Dioxo-3-phenethylimidazolidin-4-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, new (Z)-2-(5-arylidene-2,4-dioxothiazolidin-3-yl) acetic acid derivatives have been synthesized . The chemical structures of the compounds were elucidated by FTIR, 1H NMR, 13C NMR, and elemental analysis data .Molecular Structure Analysis

The molecular structure of a similar compound, (S)-2-(2,5-dioxo-1-phenethylimidazolidin-4-yl)acetic acid, has been reported . The molecular formula is C13H14N2O4, and the molecular weight is 262.26 .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, the antimicrobial activity of all products was examined . All newly synthesized compounds were tested for their in vitro anticancer activity against four cancer cell lines .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, (S)-2-(2,5-dioxo-1-phenethylimidazolidin-4-yl)acetic acid, have been reported . The density is 1.316±0.06 g/cm3, and the pKa is 3.79±0.10 .Applications De Recherche Scientifique

Synthesis and Biological Activities

This compound has been explored for its potential in synthesizing biologically active nuclei such as imidazoles, thiazoles, benzoxazines, and quinazolines. These derivatives show moderate antimicrobial and antifungal activities, indicating their potential in drug discovery and pharmaceutical applications (Youssef et al., 2015).

Conformational Studies

It has been crystallized to examine its conformational preferences, providing insights into its potential as a coformer in supramolecular complexes. Such studies are crucial for understanding the molecular behavior and designing materials with specific properties (Gerhardt, Tutughamiarso, & Bolte, 2012).

Fluorescence Properties for Metal Ion Detection

A derivative of this compound has been synthesized and found to selectively quench the fluorescence of Co2+ ions, suggesting its utility in developing fluorescent chemical sensors for metal ions, which is important in environmental monitoring and analytical chemistry (Li Rui-j, 2013).

Antibacterial Activity

New derivatives have shown antibacterial activity primarily against Gram-positive bacterial strains, offering a pathway to new antibacterial agents. The presence of an electron-withdrawing substituent at the phenyl ring enhances the antibacterial effect, providing a foundation for further pharmaceutical research (Trotsko et al., 2018).

Anti-inflammatory Agents

Synthesized derivatives have exhibited promising anti-inflammatory activity in both in vitro and in vivo models. This highlights its potential in developing new therapeutic agents for treating inflammation-related diseases (Nikalje, Hirani, & Nawle, 2015).

Photovoltaic Applications

Triazatruxene-based novel donor materials, designed by modifying the acceptor moiety with derivatives including this compound, have shown significant improvements in optoelectronic properties for organic solar cells. This underscores its relevance in enhancing the efficiency of photovoltaic compounds for renewable energy applications (Khan et al., 2019).

Green Chemistry Catalyst

Imidazol-1-yl-acetic acid, structurally related to the compound , has been used as a green bifunctional organocatalyst for synthesizing 1,8-dioxooctahydroxanthenes under solvent-free conditions. This application is significant in promoting environmentally friendly chemical processes (Nazari et al., 2014).

Safety and Hazards

The safety data sheet for acetic acid, a related compound, indicates that it is flammable and causes severe skin burns and eye damage . It is recommended to keep away from heat/sparks/open flames/hot surfaces, take precautionary measures against static discharge, and wear protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

2-[2,5-dioxo-3-(2-phenylethyl)imidazolidin-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c16-11(17)8-10-12(18)14-13(19)15(10)7-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,16,17)(H,14,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRYBXXLCHPUULP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(C(=O)NC2=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((2-chloro-6-fluorobenzyl)thio)-7-isobutyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2952796.png)

![4-[[1-(2-Phenylethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2952797.png)

![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclopropanecarboxamide](/img/structure/B2952799.png)

![3-cinnamyl-9-(3,5-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2952800.png)

![7-(3,4-dimethylbenzoyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2952801.png)

![5-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2952802.png)

![N-cyclohexyl-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2952806.png)

![2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole](/img/structure/B2952807.png)

![ethyl 4-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-4-oxobutanoate](/img/structure/B2952808.png)

![1'-(2-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2952809.png)

![N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide](/img/structure/B2952813.png)

![Tert-butyl 6-(aminomethyl)-2,2-difluoro-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2952815.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2952816.png)